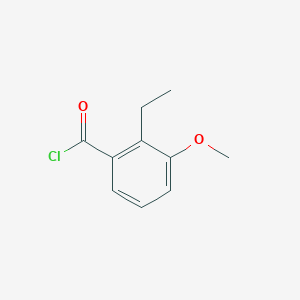

2-Ethyl-3-methoxybenzoyl chloride

Description

Contextualization within Aromatic Acyl Halide Chemistry

Aromatic acyl halides are a class of organic compounds characterized by a carbonyl group to which a halogen atom and an aromatic ring are attached. As derivatives of carboxylic acids, they are among the most reactive acylating agents. Their high electrophilicity at the carbonyl carbon makes them exceptionally useful in a wide array of chemical transformations, most notably in Friedel-Crafts acylation reactions to form aryl ketones, and in esterification and amidation reactions with alcohols and amines, respectively. The reactivity of an aromatic acyl halide can be finely tuned by the nature and position of substituents on the aromatic ring. In the case of 2-Ethyl-3-methoxybenzoyl chloride, the presence of an electron-donating methoxy (B1213986) group and a sterically influential ethyl group at the ortho and meta positions, respectively, imparts a distinct electronic and steric profile that can be leveraged for regioselective synthesis.

Significance as a Key Synthetic Intermediate

While detailed research findings on this compound itself are not extensively documented in mainstream academic literature, its structure points to its potential as a crucial intermediate in the synthesis of specialized chemicals. The strategic placement of the ethyl and methoxy groups makes it a bespoke precursor for creating complex molecules where this specific substitution pattern is required, such as in the development of novel pharmaceuticals, agrochemicals, or materials. Its utility lies in its ability to introduce the 2-ethyl-3-methoxybenzoyl fragment, which may be a key pharmacophore or a structurally important component of a larger molecule. The synthesis of such tailored acyl chlorides is often a critical step in multi-step synthetic sequences, enabling the construction of target compounds that would be difficult to access through other means.

Analogues and Structural Progenitors in Academic Research

The significance of this compound can be further understood by examining its more widely studied analogues, which serve as structural progenitors and highlight the utility of this class of reagents.

2-Methyl-3-methoxybenzoyl chloride: This close analogue is a well-established intermediate in the agrochemical industry. It is principally used in the synthesis of Methoxyfenozide (B170004), a selective insect growth regulator that functions by mimicking the molting hormone in insects, offering effective pest control with low toxicity to mammals. chemdad.com The synthesis of 2-Methyl-3-methoxybenzoyl chloride can be achieved by reacting 2-methyl-3-methoxyphenyl magnesium chloride (a Grignard reagent) with triphosgene (B27547) in the presence of a catalyst. google.com

2-Methoxybenzoyl chloride: Also known as o-anisoyl chloride, this compound is a versatile reagent used to introduce the 2-methoxybenzoyl group into various molecules. shreesulphuric.com It has been employed in the synthesis of bioactive compounds, including steroidal 2-methoxybenzoates and certain antiviral and antitumor agents. shreesulphuric.com A notable application is its use in the Friedel-Crafts reaction with ferrocene (B1249389) to prepare 2-methoxybenzoyl-ferrocene. shreesulphuric.com The standard synthesis for this acyl chloride involves the reaction of 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride.

Table 1: Physicochemical Properties of this compound and Its Analogues

| Property | This compound | 2-Methyl-3-methoxybenzoyl chloride | 2-Methoxybenzoyl chloride |

|---|---|---|---|

| CAS Number | Not available | 24487-91-0 | 21615-34-9 |

| Molecular Formula | C₁₀H₁₁ClO₂ | C₉H₉ClO₂ | C₈H₇ClO₂ |

| Molecular Weight | 198.64 g/mol | 184.62 g/mol | 170.59 g/mol shreesulphuric.com |

| Boiling Point | Data not available | 257 °C chemdad.com | 128-129 °C @ 8 mmHg shreesulphuric.com |

| Density | Data not available | 1.182 g/cm³ | 1.146 g/mL shreesulphuric.com |

| Flash Point | Data not available | 96 °C | Data not available |

Table 2: Overview of Synthetic Routes for Analogue Compounds

| Product | Starting Material | Key Reagents/Catalysts | General Description |

|---|---|---|---|

| 2-Methyl-3-methoxybenzoyl chloride | 2-methyl-3-methoxyphenyl magnesium chloride | Triphosgene, Toluene, Triethylamine (B128534) google.com | This method involves the reaction of a Grignard reagent with triphosgene, a safer alternative to phosgene (B1210022), under an inert atmosphere to directly form the acyl chloride. google.com |

| 2-Methoxybenzoyl chloride | 2-methoxybenzoic acid | Thionyl chloride (SOCl₂), N,N-Dimethylformamide (catalyst) | A standard method for converting a carboxylic acid to an acyl chloride, where thionyl chloride acts as the chlorinating agent, often with a catalytic amount of DMF. |

Structure

3D Structure

Properties

CAS No. |

180341-36-0 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-ethyl-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

LLPAULVDRSLFBZ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC=C1OC)C(=O)Cl |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)Cl |

Synonyms |

Benzoyl chloride, 2-ethyl-3-methoxy- (9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Ethyl 3 Methoxybenzoyl Chloride and Benzoyl Chloride Derivatives

Nucleophilic Acyl Substitution Reactions

The reactivity of benzoyl chloride and its derivatives, including 2-Ethyl-3-methoxybenzoyl chloride, is predominantly characterized by nucleophilic acyl substitution. This class of reactions involves the replacement of the chloride leaving group by a nucleophile and is central to the synthesis of a wide array of carboxylic acid derivatives.

Nucleophilic acyl substitution reactions of benzoyl chlorides can proceed through two primary mechanistic pathways: the addition-elimination mechanism and an ionization mechanism (SN1-like).

The most common pathway is the nucleophilic addition-elimination mechanism . masterorganicchemistry.comchemguide.co.uk This two-step process begins with the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org In the subsequent elimination step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group. chemguide.co.uk This mechanism is typical for reactions with strong nucleophiles.

Alternatively, under specific conditions, particularly in weakly nucleophilic solvents and with electron-donating substituents on the benzene (B151609) ring, a dissociative or ionization (SN1-like) mechanism may be favored. mdpi.comnih.gov This pathway involves the initial slow cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. mdpi.com This cation is then rapidly attacked by the nucleophile. The presence of electron-donating groups, such as a para-methoxy group, can stabilize the acylium ion, promoting this mechanism. researchgate.net For instance, the solvolysis of 4-methoxybenzoyl chloride is thought to proceed through a unimolecular pathway due to the resonance effect of the para-methoxy substituent. researchgate.net In contrast, benzoyl chlorides with electron-withdrawing groups are more likely to react via a bimolecular (addition-elimination) pathway. nih.gov

The reaction of benzoyl chlorides with primary or secondary amines is a widely used method for the synthesis of N-substituted amides, a process known as amidation. pearson.comchemguide.co.uk This reaction typically follows the nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile. chemguide.co.uk The initial attack of the amine's lone pair of electrons on the carbonyl carbon forms a tetrahedral intermediate. vedantu.com The elimination of the chloride ion and a proton from the nitrogen results in the formation of the amide. chemguide.co.ukvedantu.com

A classic example of this reaction is the Schotten-Baumann reaction, where an acyl chloride is treated with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. vedantu.com

The general reaction is as follows: R-COCl + 2 R'NH2 → R-CONHR' + R'NH3+Cl-

For example, the reaction of benzoyl chloride with excess methylamine (B109427) yields N-methylbenzamide. pearson.com Similarly, reacting benzoyl chloride with benzylamine (B48309) produces N-benzoylbenzylamine. pearson.com

| Reactants | Product | Reaction Type |

| Benzoyl chloride, Methylamine | N-methylbenzamide | Amidation |

| Benzoyl chloride, Benzylamine | N-benzoylbenzylamine | Amidation |

| 2-Aminothiobenzamide, Benzoyl chloride | 2-Benzoylaminothiobenzamide | Amidation |

This table showcases examples of amidation reactions involving benzoyl chloride derivatives.

Benzoyl chlorides react with alcohols to form esters in a process called esterification. pearson.com This reaction also proceeds via the nucleophilic acyl substitution mechanism. pearson.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. researchgate.netacs.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced. researchgate.net

For instance, benzoyl chloride reacts with isopropyl alcohol to yield isopropyl benzoate (B1203000). libretexts.orgpearson.com The reaction of benzoyl chloride with butanol has been studied to elucidate the catalytic role of amines in ester formation. researchgate.netresearchgate.net Phenols, being less nucleophilic than alcohols, can also be esterified using benzoyl chloride, often under Schotten-Baumann conditions with a base like sodium hydroxide (B78521). stackexchange.com

| Reactants | Product | Reaction Type |

| Benzoyl chloride, Isopropyl alcohol | Isopropyl benzoate | Esterification |

| Benzoyl chloride, Butanol | Butyl benzoate | Esterification |

| Benzoyl chloride, Phenol (B47542) | Phenyl benzoate | Esterification |

This table provides examples of esterification reactions with benzoyl chloride.

In a reaction analogous to esterification, benzoyl chlorides can react with thiols to produce thioesters. The sulfur atom of the thiol acts as the nucleophile in this case. For example, 2-(chloroseleno)benzoyl chloride has been shown to react with thiols, indicating the reactivity of the acyl chloride group towards sulfur nucleophiles. researchgate.net The synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea (B124793) further illustrates the reaction of a benzoyl chloride with a sulfur-containing nucleophile. uad.ac.id

Substituents on the benzoyl chloride ring, such as methoxy (B1213986) and alkyl groups, significantly influence the reactivity of the molecule.

Methoxy Groups : A methoxy group can exert both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The position of the methoxy group is crucial. A para-methoxy group strongly enhances reactivity towards solvolysis by stabilizing the acylium cation intermediate through resonance, thus favoring the SN1 pathway. researchgate.netnih.gov A meta-methoxy group, however, primarily exerts an electron-withdrawing inductive effect, which destabilizes the carbocation and thus disfavors the SN1 pathway. researchgate.net For example, 3,4,5-trimethoxybenzoyl chloride solvolysis is influenced by the inductive effect of the two meta-methoxy groups. researchgate.net Ortho-methoxy groups, like in 2-methoxybenzoyl chloride, can also influence reactivity through steric and electronic effects. sigmaaldrich.com

Alkyl Groups : Alkyl groups, such as the ethyl group in this compound, are generally electron-donating through an inductive effect (+I). This electron-donating nature can increase the electron density at the carbonyl carbon, potentially making it slightly less electrophilic. However, their primary impact is often steric. An ortho-alkyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. libretexts.org

Both steric and electronic factors play a critical role in the nucleophilic attack on the carbonyl carbon of benzoyl chloride derivatives. researchgate.net

Electronic Effects : The carbonyl carbon of benzoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. libretexts.org Electron-withdrawing substituents on the aromatic ring further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. libretexts.org For instance, the powerful resonance electron donation from a para-methoxy group can be moderated by the inductive effects of other substituents. researchgate.net

Steric Effects : Steric hindrance around the electrophilic carbonyl carbon can significantly impede the approach of a nucleophile. libretexts.org This is particularly relevant for ortho-substituted benzoyl chlorides, such as this compound. The ethyl group at the ortho position can create a crowded environment around the reaction center, potentially slowing down the rate of nucleophilic attack compared to less hindered benzoyl chlorides. libretexts.org For example, studies on 2,6-disubstituted benzoyl chlorides have shown that steric hindrance can force the reaction to proceed through a cationic pathway even in more nucleophilic solvents. mdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. Acyl chlorides, such as this compound, are potent acylating agents in these reactions, particularly in the presence of a Lewis acid catalyst.

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound to form a ketone. libretexts.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. libretexts.orgmasterorganicchemistry.com

The general mechanism involves three key steps:

Formation of the acylium ion electrophile from the reaction between the acyl chloride and the Lewis acid catalyst. libretexts.org

Attack of the electron-rich aromatic ring on the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex.

Deprotonation of the sigma complex to restore aromaticity and yield the final ketone product, regenerating the catalyst in the process. libretexts.org

For this compound, the presence of the electron-donating ethyl and methoxy groups on the benzoyl ring influences its reactivity. While these groups can electronically activate the acyl chloride, the ortho-ethyl group introduces significant steric hindrance, which can affect the rate and success of the acylation reaction with bulky aromatic substrates. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. libretexts.orgorganic-chemistry.org

The choice of solvent and catalyst is crucial. While traditional catalysts like AlCl₃ are effective, research has explored more sustainable alternatives like zinc oxide or operating in solvent-free conditions. organic-chemistry.org The acylation of activated aromatic substrates, such as anisole, with benzoyl chlorides has been studied using zeolite catalysts, demonstrating high conversion and selectivity for the para-isomer due to steric constraints within the zeolite pores. frontiersin.org

Table 1: Representative Friedel-Crafts Acylation Reactions This table presents expected outcomes for the acylation of various aromatic substrates with this compound based on established principles.

| Aromatic Substrate | Catalyst | Expected Major Product | Rationale |

| Benzene | AlCl₃ | (2-Ethyl-3-methoxyphenyl)(phenyl)methanone | Standard acylation on an unsubstituted ring. |

| Toluene | AlCl₃ | (2-Ethyl-3-methoxyphenyl)(p-tolyl)methanone | Acylation occurs primarily at the less sterically hindered para position of toluene. libretexts.org |

| Anisole | HBEA Zeolite | (2-Ethyl-3-methoxyphenyl)(4-methoxyphenyl)methanone | The methoxy group is a strong activating group, directing substitution to the para position. frontiersin.org |

| Naphthalene (B1677914) | AlCl₃ | 1-(2-Ethyl-3-methoxybenzoyl)naphthalene | Acylation of naphthalene typically favors the alpha (1) position. |

Other Notable Chemical Transformations

Beyond electrophilic aromatic substitution, this compound undergoes a variety of other important chemical reactions.

The reaction of acyl chlorides with organometallic reagents provides routes to diverse molecular structures.

Sodium Phosphaethynolate (Na(OCP)) : The reaction between acyl chlorides and sodium phosphaethynolate is complex and has been studied mechanistically using 2,4,6-trimethylbenzoyl chloride as a model substrate. nih.govnih.gov The phosphaethynolate anion (OCP⁻) demonstrates versatile reactivity, acting as a nucleophile, a component in [2+2] cycloadditions, and a formal phosphorus atom transfer reagent. nih.govnih.gov The reaction proceeds through an initial acyl phosphaketene intermediate. This intermediate undergoes a cyclization with another OCP⁻ anion, losing carbon monoxide to form a five-membered ring anion, which then reacts with a second molecule of the acyl chloride to yield the final 1,2,4-oxadiphosphole product. nih.govnih.gov While not specifically documented for this compound, a similar reaction pathway would be anticipated.

Platinum(II) Complexes : Acyl chlorides can be converted into their corresponding aldehydes through a reaction with triethylsilane catalyzed by platinum(II) complexes. A study demonstrated that various substituted benzoyl chlorides are reduced to aldehydes in good yields when treated with triethylsilane at 120 °C in the presence of a catalytic amount of cis-[PtCl₂(PPh₃)₂]. rsc.org The reaction is also catalyzed by other transition metal complexes, including those of palladium and ruthenium. rsc.org For some substrates, further reaction of the aldehyde product with triethylsilane can occur, yielding a silylated ether. rsc.org

Table 2: Platinum-Catalyzed Reduction of Substituted Benzoyl Chlorides to Aldehydes rsc.org

| Acyl Chloride (XC₆H₄COCl) | Product (XC₆H₄CHO) | Yield (%) |

| p-Methoxybenzoyl chloride | p-Methoxybenzaldehyde | 84 |

| p-Methylbenzoyl chloride | p-Tolualdehyde | 77 |

| Benzoyl chloride | Benzaldehyde | 75 |

| p-Chlorobenzoyl chloride | p-Chlorobenzaldehyde | 70 |

| p-Bromobenzoyl chloride | p-Bromobenzaldehyde | 65 |

| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | 50 |

Acyl chlorides are highly reactive towards nucleophiles, including water. chemistrystudent.comwikipedia.org They readily undergo hydrolysis to form the corresponding carboxylic acid and hydrogen chloride. chemguide.co.ukcrunchchemistry.co.uk This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile attacking the electrophilic carbonyl carbon. chemistrystudent.com

The stability of benzoyl chlorides in aqueous media is highly dependent on the electronic nature of the substituents on the aromatic ring. rsc.org Studies on the solvolysis of para-substituted benzoyl chlorides have shown that electron-donating groups, which stabilize the development of positive charge on the carbonyl carbon, can enhance the reaction rate via an Sₙ2-like pathway. rsc.org Conversely, electron-withdrawing groups tend to favor a carbonyl addition pathway. rsc.orgnih.gov

For this compound, both the ethyl and methoxy groups are electron-donating. This would be expected to increase its reactivity towards hydrolysis compared to unsubstituted benzoyl chloride in many solvent systems. The reaction is often vigorous and must be carried out under controlled conditions. chemistrystudent.comchemguide.co.uk

Table 3: Relative Solvolysis Rates of Substituted Benzoyl Chlorides This table illustrates the general effect of substituents on reactivity, based on data from kinetic studies. rsc.org

| Substituent (Z in Z-C₆H₄COCl) | Relative Rate (Qualitative) | Electronic Effect |

| p-OCH₃ | Fastest | Strong Electron-Donating |

| p-CH₃ | Fast | Electron-Donating |

| H | Baseline | Neutral |

| p-Cl | Slow | Electron-Withdrawing |

| p-NO₂ | Slowest | Strong Electron-Withdrawing |

Photochemical Reactivity : The photochemistry of acyl chlorides can lead to the formation of highly reactive intermediates. Upon UV irradiation, condensed-phase acyl chlorides can undergo an elimination reaction to produce ketene (B1206846) and HCl. acs.org In the gas phase, the primary process is often dissociation into an acyl radical and a chlorine radical. acs.org More recent strategies have employed visible-light photoredox catalysis to generate acyl radicals from various precursors, including acyl chlorides, under mild conditions. rsc.orgnih.gov These photochemically generated acyl radicals are valuable intermediates in synthesis, participating in reactions like Giese-type additions. rsc.org

Electrochemical Reactivity : Electrochemical methods offer alternative pathways for the transformation of acyl chlorides. For instance, the electrochemical reduction of acyl chlorides in the presence of sulfinic acids has been shown to be an effective method for synthesizing thioesters. rsc.org This process involves the generation of a thiyl radical from the sulfinic acid via a single electron transfer process. The reaction is compatible with a wide range of acyl chlorides, demonstrating the utility of electrochemistry in forming C–S bonds under green conditions. rsc.org

Advanced Synthetic Applications of 2 Ethyl 3 Methoxybenzoyl Chloride As a Building Block

Synthesis of Agrochemical Intermediates

The agricultural sector benefits from the application of this compound in the synthesis of modern pest control agents.

2-Ethyl-3-methoxybenzoyl chloride is analogous to the closely related intermediate, 2-methyl-3-methoxybenzoyl chloride, which is a crucial component in the production of methoxyfenozide (B170004). lookchem.comchemicalbook.comchemdad.com Methoxyfenozide is a highly effective insect growth regulator that functions by mimicking the molting hormone in insects, leading to premature and incomplete molting.

The synthesis of methoxyfenozide involves the condensation of a substituted hydrazine (B178648) with the benzoyl chloride intermediate. google.com A key step involves the reaction of 3-methoxy-2-methylbenzoic acid with a chlorinating agent like bis(trichloromethyl) carbonate to form the corresponding benzoyl chloride. google.com This acid chloride is then reacted with tert-butylhydrazine (B1221602) hydrochloride. google.com The use of this compound would follow a similar synthetic pathway to produce an analogue of methoxyfenozide. Furthermore, this building block is instrumental in synthesizing deuterated versions of these insecticides, such as Methoxyfenozide-d9, which are essential as internal standards in analytical and metabolic studies. lookchem.comchemicalbook.com

Table 1: Key Intermediates in Methoxyfenozide Synthesis

| Compound Name | CAS Number | Role |

|---|---|---|

| 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 | Key intermediate for Methoxyfenozide |

| Methoxyfenozide | 161050-58-4 | Insect Growth Regulator |

Application in Pharmaceutical and Medicinal Chemistry

The structural motif of this compound is found in various compounds explored in medicinal chemistry for treating a wide range of diseases.

By analogy with other substituted benzoyl chlorides, this compound serves as a potential building block for novel antibiotic structures. For instance, 2,4,5-trifluoro-3-methoxybenzoyl chloride is a critical and often irreplaceable raw material in the synthesis of advanced fluoroquinolone antibiotics such as Gatifloxacin and Moxifloxacin. google.com The synthesis of these potent antibacterial agents involves complex multi-step processes where the substituted benzoyl chloride is a key acylating agent. google.comgoogle.com Green chemistry approaches are being developed for the synthesis of these fluoroquinolones to improve efficiency and reduce environmental impact. ijbpas.com The modification of the fluoroquinolone core, particularly at the C-3 position, has been a strategy to develop new hybrids with a broad spectrum of activity against various bacterial strains, including resistant ones. nih.gov

2-Arylbenzofuran derivatives are a class of compounds that have shown significant promise in the research for treatments against Alzheimer's disease. nih.govsemanticscholar.org These molecules are often designed as multi-target agents, capable of inhibiting enzymes like cholinesterases (AChE and BuChE) and β-secretase (BACE1), which are implicated in the progression of the disease. nih.govnih.gov

The synthesis of these therapeutic candidates often involves the acylation of a benzofuran (B130515) ring. A relevant patented method describes the synthesis of 2-ethyl-3-(4-hydroxy)benzoylbenzofuran compounds, starting from substituted salicylaldehydes. google.comgoogle.com The process includes a Friedel-Crafts acylation reaction of a 2-ethylbenzofuran (B194445) intermediate with a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride. google.comgoogle.com Following this synthetic logic, this compound can be used to acylate a suitably substituted benzofuran core to generate novel derivatives for therapeutic evaluation in Alzheimer's disease research.

Table 2: Examples of 2-Arylbenzofuran Derivatives in Alzheimer's Research

| Compound Feature | Therapeutic Target | Reference |

|---|---|---|

| 2-Arylbenzofuran scaffold | Cholinesterase (AChE, BuChE) | nih.govresearchgate.net |

| 2-Arylbenzofuran scaffold | β-secretase (BACE1) | nih.govnih.gov |

Kinase inhibitors are a major class of targeted cancer therapies. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a key target for drug development. nih.gov Many kinase inhibitors are complex heterocyclic molecules, and their synthesis often involves the use of acylating agents like this compound to introduce specific substituted aryl groups that can form crucial interactions within the kinase's binding site.

For example, the development of inhibitors for receptor tyrosine kinases like AXL, RET, and FLT3 involves the synthesis of libraries of compounds with varied substitutions to optimize potency and selectivity. nih.gov Similarly, styryl benzyl (B1604629) sulfones have been developed as inhibitors of the PI3K/AKT pathway. nih.gov The 2-ethyl-3-methoxybenzoyl group could be incorporated into such scaffolds to explore new structure-activity relationships and develop novel and effective kinase inhibitors.

This compound is a direct precursor to a class of uricosuric agents, which are drugs used to lower uric acid levels in the blood. A key example is the synthesis of 2-ethyl-3-(4-hydroxy)benzoyl benzofuran compounds. google.com One patented method explicitly details a synthetic route where 2-ethylbenzofuran undergoes a Friedel-Crafts acylation with 4-methoxybenzoyl chloride to produce 2-ethyl-3-(4-methoxy)benzoyl benzofuran. google.com This intermediate is then demethylated to yield the final active 2-ethyl-3-(4-hydroxy)benzoyl benzofuran. google.comgoogle.com This synthetic strategy highlights a direct and significant application of benzoyl chloride derivatives in creating compounds with uricosuric activity.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Methoxyfenozide |

| Methoxyfenozide-d9 |

| 2-Methyl-3-methoxybenzoyl chloride |

| 3-Methoxy-2-methylbenzoic acid |

| Bis(trichloromethyl) carbonate |

| tert-Butylhydrazine hydrochloride |

| 2,4,5-Trifluoro-3-methoxybenzoyl chloride |

| Gatifloxacin |

| Moxifloxacin |

| 2-Arylbenzofuran |

| 2-Ethyl-3-(4-hydroxy)benzoyl benzofuran |

| 4-Methoxybenzoyl chloride |

| 2-Ethylbenzofuran |

Incorporation into Polymer and Material Science

The functional groups of this compound, namely the reactive acyl chloride, suggest its potential as a modifying agent or monomer in polymer chemistry. Acyl chlorides are well-known for their ability to react with nucleophiles like hydroxyl and amine groups, which are abundant in many polymers and biopolymers.

Hydrophobic Modification of Polysaccharides and Biopolymers

Polysaccharides and other biopolymers are often characterized by their hydrophilicity due to a high density of hydroxyl groups. To enhance their applicability in areas requiring resistance to water, their surfaces can be chemically modified to be more hydrophobic. This is typically achieved by introducing nonpolar groups.

Theoretically, this compound could be used for this purpose. The reaction would involve the esterification of the hydroxyl groups on the polysaccharide backbone with the benzoyl chloride derivative. This would attach the ethyl and methoxy-substituted phenyl group to the polymer, thereby increasing its hydrophobic character. The extent of this modification could be controlled by reaction conditions such as the stoichiometry of the reactants, temperature, and catalyst. However, no specific studies employing this compound for this purpose have been found in the reviewed literature.

Synthesis of Advanced Polymeric Structures

Benzoyl chloride derivatives can be used as monomers or functionalizing agents in the synthesis of advanced polymeric structures such as polyesters and polyamides. The reactivity of the acyl chloride allows for its incorporation into a polymer chain through reactions with diols or diamines. While this is a general strategy in polymer synthesis, specific research detailing the use of this compound to create novel polymeric materials with tailored properties is not currently available.

Formation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks that can undergo cyclization reactions. Benzoyl chlorides are frequently employed in such synthetic pathways.

Synthesis of Substituted Benzofuran Derivatives

Benzofurans are a significant class of oxygen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net There are numerous synthetic routes to benzofuran derivatives, some of which involve the acylation of a phenol (B47542) derivative followed by an intramolecular cyclization. nih.govjocpr.com For instance, a common approach is the Rap-Stoermer condensation. nih.gov

In a hypothetical scenario, this compound could be reacted with a suitably substituted phenol to form an ester. Subsequent intramolecular reaction, potentially under the influence of a catalyst, could lead to the formation of a benzofuran ring. The substitution pattern on the final benzofuran would be determined by the starting materials. Despite the plausibility of this synthetic route, no literature specifically describes the synthesis of benzofuran derivatives starting from this compound. nih.govorgsyn.org

Cycloisomerization Reactions to Form Oxazoles and Related Heterocycles

Oxazoles are another important class of five-membered heterocyclic compounds. Their synthesis can be achieved through various methods, including the cycloisomerization of N-propargylamides. mdpi.com This process often involves the use of a Lewis acid or transition metal catalyst.

A potential, though undocumented, pathway to an oxazole (B20620) derivative using the subject compound would first involve the synthesis of an N-propargylamide from this compound and propargylamine. This amide could then theoretically undergo a cycloisomerization reaction to yield a 2-(2-ethyl-3-methoxyphenyl)oxazole. The reaction conditions would be critical in directing the cyclization to the desired product. mdpi.comuobaghdad.edu.iq

Cascade Reactions Leading to Cyclopentene (B43876) Derivatives

Cascade reactions, also known as tandem or domino reactions, are efficient synthetic strategies that allow for the formation of complex molecules in a single step from simple precursors. nih.govacs.org These reactions often involve a sequence of intramolecular events. The formation of cyclopentene derivatives can be achieved through cascade reactions that may include a Friedel-Crafts acylation followed by an aldol (B89426) condensation. nih.govacs.org

For this compound to be involved in such a cascade, it would likely need to react with a molecule containing an activated methylene (B1212753) group and another functional group that could participate in a subsequent cyclization. While Friedel-Crafts reactions involving benzoyl chlorides are common, specific cascade reactions initiated by this compound leading to cyclopentene derivatives are not reported in the scientific literature. nih.govacs.org

Spectroscopic and Analytical Methodologies for Research Oriented Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the electronic environment of each nucleus can be constructed.

The ¹H NMR spectrum of 2-Ethyl-3-methoxybenzoyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) substituents. Based on the analysis of structurally similar compounds, such as 2-methyl-3-methoxybenzoyl chloride, the following proton environments can be predicted.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which would, in turn, appear as a triplet. The methoxy group protons are expected to be a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.60 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Ethyl (-CH₂CH₃) | ~2.8 | Quartet | 2H |

| Ethyl (-CH₂CH₃) | ~1.2 | Triplet | 3H |

Note: The predicted values are based on analogous compounds and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the acyl chloride is characteristically found significantly downfield.

Analysis of related structures, such as 2-methyl-3-methoxybenzoyl chloride, suggests the carbonyl carbon of the acyl chloride will have a chemical shift in the range of 168-172 ppm. The aromatic carbons will appear in the typical aromatic region (120-160 ppm), with the carbon attached to the methoxy group being further downfield. The carbons of the ethyl group will be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-O | ~158 |

| Aromatic C-C(O)Cl | ~135 |

| Aromatic C-H | 120 - 130 |

| Methoxy (-OCH₃) | ~56 |

| Ethyl (-CH₂) | ~28 |

| Ethyl (-CH₃) | ~15 |

Note: The predicted values are based on analogous compounds and may vary slightly in experimental conditions.

To unambiguously assign the proton and carbon signals and to investigate more subtle structural features like rotational isomers (rotamers), advanced NMR techniques are employed.

Attached Proton Test (APT): This experiment would differentiate between methyl (CH₃) and methine (CH) carbons, which would appear as positive signals, and methylene (CH₂) and quaternary carbons, which would appear as negative signals. This would be particularly useful in confirming the assignments of the ethyl group carbons and the quaternary aromatic carbons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This 2D NMR technique would definitively link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals, confirming the assignments made in the ¹H and ¹³C NMR spectra. It would also clearly assign the signals for each of the aromatic C-H pairs.

The presence of the bulky ethyl group ortho to the acyl chloride functionality may lead to restricted rotation around the C-C bond connecting the aromatic ring and the carbonyl group. This could result in the existence of different rotamers at room temperature, which might be observable by NMR spectroscopy, potentially leading to a broadening or splitting of certain signals. Variable temperature NMR studies could be conducted to investigate the energetics of this rotational barrier.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. For aromatic acyl chlorides, this band is typically observed at a high wavenumber. For the closely related 2-methyl-3-methoxybenzoyl chloride, this stretch is expected in the range of 1770–1800 cm⁻¹. The high frequency of this vibration is due to the electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

Beyond the carbonyl stretch, the IR spectrum will display other characteristic absorption bands that confirm the presence of other functional groups within the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will be observed as stronger bands just below 3000 cm⁻¹.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group will produce a strong, characteristic band, typically in the region of 1250-1200 cm⁻¹.

Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the benzene ring will give rise to a series of absorptions in the fingerprint region (below 1600 cm⁻¹), which are diagnostic of the substitution pattern of the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Carbonyl (C=O) Stretch | 1800 - 1770 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aryl-Ether C-O Stretch | 1250 - 1200 | Strong |

Note: The predicted values are based on analogous compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides vital information about the molecular weight and elemental composition of a compound, and can also offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₁ClO₂), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This precise measurement is critical for confirming the identity of the synthesized compound, often in complex mixtures or when verifying a new synthetic route. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern that further aids in identification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₁³⁵ClO₂ | [M]⁺ | 198.04476 |

This data is computationally derived and represents the expected values from an HRMS experiment.

In a mass spectrum, the molecular ion peak ([M]⁺) corresponds to the parent molecule that has lost a single electron. docbrown.info The m/z value of this peak provides the molecular weight of the compound. For this compound, the presence of a chlorine atom leads to two distinct molecular ion peaks: the [M]⁺ peak corresponding to the molecule containing the ³⁵Cl isotope, and an [M+2]⁺ peak for the molecule with the ³⁷Cl isotope. docbrown.info

The relative abundance of these isotopes is approximately 3:1 (³⁵Cl:³⁷Cl), meaning the [M+2]⁺ peak will have an intensity of about one-third that of the [M]⁺ peak. docbrown.info This characteristic isotopic signature is a key diagnostic feature for identifying chlorine-containing compounds in mass spectrometry. nih.gov Analysis of the molecular ion region confirms the molecular weight and the presence of a chlorine atom within the structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and subsequent reaction products. These techniques provide critical data on reaction completion, purity of the final product, and reaction kinetics.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of chemical reactions. When synthesizing or using this compound, TLC can effectively track the consumption of the starting material (e.g., 2-ethyl-3-methoxybenzoic acid).

A significant challenge in the TLC analysis of acyl chlorides is their high reactivity. whiterose.ac.uk The silica (B1680970) gel on the TLC plate is a hygroscopic and protic stationary phase, which can cause the rapid hydrolysis of the highly electrophilic this compound back to its corresponding carboxylic acid. dnu.dp.ua This hydrolysis can lead to misleading results, as the spot corresponding to the product may be faint or absent, while the spot for the starting acid persists even if the reaction is complete. whiterose.ac.uknih.gov

To circumvent this issue, an indirect monitoring strategy is often employed. A small aliquot of the reaction mixture is withdrawn and quenched with a nucleophile, such as methanol (B129727) or an amine (e.g., aniline (B41778) or diethylamine), to form a more stable derivative (an ester or an amide, respectively). whiterose.ac.ukcasaxps.com This stable derivative will have a different retention factor (Rƒ) than the starting carboxylic acid. The reaction progress is then monitored by observing the disappearance of the starting acid spot and the appearance of the new, less polar product spot on the TLC plate. americanpharmaceuticalreview.comacs.org

For example, in a reaction to form an ester from this compound, one would spot three lanes on a TLC plate: the starting alcohol, a co-spot of the alcohol and the reaction mixture, and the reaction mixture itself. The disappearance of the alcohol spot and the appearance of a new, higher Rƒ spot would indicate product formation. Visualization is typically achieved using UV light (254 nm), as the aromatic ring is UV-active, or by using chemical staining reagents like potassium permanganate (B83412) or p-anisaldehyde, which react with the functional groups present. dnu.dp.uaresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for assessing the purity of this compound and for conducting detailed kinetic studies of its reactions. researchgate.net Due to the reactivity of acyl chlorides, direct analysis can be challenging, often necessitating derivatization to form a more stable compound suitable for analysis in the aqueous mobile phases typically used in reversed-phase (RP-HPLC). nih.govorientjchem.org

For purity analysis, a common strategy involves derivatizing the acyl chloride with a reagent that not only stabilizes the molecule but also introduces a strong chromophore, enhancing UV detection. orientjchem.org For instance, 2-nitrophenylhydrazine (B1229437) can be used as a derivatizing agent, reacting with the acyl chloride to form a stable hydrazide. orientjchem.orgrsc.orgresearchgate.net The resulting derivative can be analyzed by RP-HPLC with UV detection at a wavelength where matrix interferences are minimal (e.g., 395 nm). orientjchem.orgresearchgate.net This approach allows for the sensitive detection and quantification of residual acyl chloride in a final product.

For kinetic studies, HPLC is invaluable. By taking samples from a reaction mixture at specific time intervals, quenching the reaction, and analyzing the samples by HPLC, the concentration of reactants and products can be precisely measured over time. For instance, in the esterification of this compound with an alcohol, the rate of disappearance of the alcohol and the rate of appearance of the corresponding ester can be monitored. Plotting concentration versus time allows for the determination of reaction order, rate constants, and other kinetic parameters. dnu.dp.ua The use of an internal standard is recommended for accurate quantification.

Surface Characterization Techniques (for modified materials using acyl chlorides)

When this compound is used to functionalize the surface of a material (e.g., a polymer, metal oxide, or nanoparticle), a variety of surface-sensitive analytical techniques are required to confirm the success of the modification and to characterize the resulting surface properties.

For example, the surface of a smooth polymer film may appear rougher or exhibit new particulate features after being treated with the acyl chloride, indicating a successful chemical modification or the deposition of a new layer. In the case of modifying fibrous materials, such as cellulose (B213188) or jute, SEM can show improved adhesion between the fibers and a polymer matrix after treatment with a benzoyl chloride derivative, which is evidenced by a reduction in fiber pull-out and voids at the interface. Comparing SEM images of the material before and after modification provides direct visual evidence of the surface functionalization.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net It is an essential tool for confirming the covalent attachment of molecules derived from this compound onto a substrate.

After a surface modification reaction, an XPS survey scan would be performed to identify the elements present. The successful grafting of the 2-ethyl-3-methoxybenzoyl group would be confirmed by the appearance or increased intensity of carbon and oxygen signals. High-resolution XPS scans of the C 1s and O 1s regions provide detailed chemical state information. For instance, the C 1s spectrum would show new components corresponding to the aromatic ring (C-C/C-H), the ether (C-O-C), and, most importantly, the newly formed ester or amide carbonyl group (O=C-O or O=C-N). The binding energies of these components provide definitive evidence of the chemical bonds formed during the surface functionalization.

Polarization Modulation Fourier Transform Infrared Reflection Absorption Spectroscopy (PM-FTIRRAS) is a highly sensitive vibrational spectroscopy technique used to study ultrathin films and monolayers on reflective surfaces, such as gold or silicon. It is particularly powerful for determining the chemical composition and molecular orientation of molecules adsorbed on a surface.

When a surface is functionalized using this compound, a new ester or amide linkage is formed. These functional groups have characteristic infrared absorption bands, most notably the carbonyl (C=O) stretching vibration. PM-FTIRRAS can detect this C=O stretching band, providing direct evidence of the successful surface modification. Furthermore, because PM-FTIRRAS is sensitive to the orientation of the transition dipole moment of a vibration relative to the surface, it can provide information on the average orientation of the grafted molecules. For example, by analyzing the intensity of the carbonyl stretch, one can infer whether the benzoyl groups are oriented, on average, perpendicular or parallel to the substrate surface. This technique is superior to standard IR spectroscopy for surface analysis due to its high sensitivity and its ability to cancel out signals from the gas-phase, such as atmospheric water vapor.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2-Ethyl-3-methoxybenzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to find the minimum energy structure. researchgate.net Studies on the parent benzoyl chloride molecule show that the preferred conformation is planar, allowing for maximum conjugation between the phenyl ring and the carbonyl group. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the molecular orbitals. A key aspect is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.

Another valuable tool is the mapping of the molecular electrostatic potential (ESP). ESP maps reveal the charge distribution and highlight electrophilic and nucleophilic sites. For substituted benzoyl chlorides, the ESP typically shows a negative potential (electron-rich region) around the carbonyl oxygen atom and a positive potential (electron-deficient region) on the carbonyl carbon, which is the expected site for nucleophilic attack. researchgate.net The substituents on the aromatic ring—in this case, the ethyl and methoxy (B1213986) groups—would modulate this potential map.

| Parameter | Illustrative Compound | Method | Finding |

| Optimized Geometry | Benzoyl Chloride | DFT/B3LYP/6-311G(d,p) | Planar conformation is the most stable structure. researchgate.netresearchgate.net |

| Electronic Structure | Fluorinated Benzoyl Chlorides | DFT | ESP maps identify the carbonyl oxygen as the primary negative site and the carbonyl carbon as the primary positive site. researchgate.net |

DFT calculations are highly effective at predicting spectroscopic data, which can be used to verify experimental results or aid in structure elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard for predicting NMR chemical shifts. researchgate.net Calculations would be performed on the optimized geometry of this compound, often including a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. nih.govacs.org The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net Studies on various organic molecules show that DFT methods like B3LYP can predict ¹³C chemical shifts with a mean absolute error of less than 1 ppm. nih.govacs.org

| Spectrum | Method | Application | Expected Outcome |

| ¹H and ¹³C NMR | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Prediction of chemical shifts | Accurate prediction of the full NMR spectrum, aiding in the assignment of experimental peaks. nih.gov |

| FT-IR | DFT (e.g., B3P86/6-31++G(d,p)) | Calculation of vibrational frequencies | Identification of characteristic vibrational modes, such as the C=O stretch and C-Cl stretch, which correlate well with experimental IR and Raman spectra after appropriate scaling. jetir.orgresearchgate.net |

IR Frequencies: The same DFT framework can be used to calculate the vibrational frequencies of this compound. These calculations produce a set of normal modes and their corresponding frequencies. Due to systematic errors in the harmonic approximation, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. jetir.org For benzoyl chloride derivatives, key vibrational modes of interest include the strong C=O stretching vibration (typically observed experimentally around 1770-1790 cm⁻¹) and the C-Cl stretching vibration. researchgate.net

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, a common reaction to study would be its solvolysis (e.g., hydrolysis). Computational analysis can map the potential energy surface for the reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, from a direct bimolecular addition-elimination (S_N2-like) to a unimolecular dissociation to form an acylium cation intermediate (S_N1-like). nih.govresearchgate.net The preferred pathway is highly dependent on the substituents and the solvent. DFT calculations can determine the activation energies for competing pathways by locating the transition state structures—the highest energy point along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For this compound, the electron-donating nature of the methoxy group would likely stabilize a positive charge on the ring, potentially favoring a pathway with more S_N1 character compared to unsubstituted benzoyl chloride. nih.govnih.gov

Conformational Analysis: While the benzoyl chloride core tends to be planar, the presence of substituents, particularly the ethyl group, necessitates a conformational analysis. researchgate.net Rotation around the single bonds (e.g., the C-C bond of the ethyl group and the C-O bond of the methoxy group) gives rise to different conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable arrangements and the energy barriers for rotation between them. Studies on related molecules like benzoylureas show that both steric and electronic effects, along with the solvent environment, play a crucial role in determining the favored conformation. acs.org

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, intermolecular forces dictate the substance's properties. DFT can be used to study these interactions, such as hydrogen bonding and π-stacking. While this compound is not a classical hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. More subtle interactions, like C-H···O and C-H···π interactions, can also be significant. Advanced techniques like Hirshfeld surface analysis can be applied to crystallographic data (real or predicted) to visualize and quantify these weak intermolecular contacts, revealing how molecules pack together. researchgate.net

Molecular Dynamics Simulations for Reactivity Prediction

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecular systems. An MD simulation of this compound, typically in a box of solvent molecules (e.g., water or an alcohol), would involve calculating the forces on each atom and solving Newton's equations of motion over a series of small time steps.

This approach can be used to predict reactivity by observing how the solvent molecules arrange around the solute and how this dynamic solvation shell might facilitate or hinder a reaction. For more complex processes, reactive force fields (like ReaxFF) can be employed in MD simulations. These force fields allow for the formation and breaking of chemical bonds, enabling the direct simulation of reaction events over longer timescales than are accessible with purely quantum mechanical methods. Such a simulation could model the hydrolysis of this compound, providing insights into the reaction dynamics and pathways in a complex environment.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. To build a QSAR model for derivatives of this compound, one would first need a dataset of these derivatives with measured activity (e.g., inhibitory concentration against an enzyme).

Next, a set of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological: Indices that describe molecular connectivity and branching.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates a combination of these descriptors to the observed activity.

For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as anticancer agents found that their activity was strongly correlated with lipophilicity (ClogP) and electronic properties (LUMO energy). atlantis-press.comatlantis-press.com A similar approach for this compound derivatives could yield an equation that would be invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

| QSAR Component | Description | Example from Analogous Study (Benzoyl Derivatives) |

| Activity Data | Measured biological activity (e.g., IC₅₀) for a series of derivatives. | Anticancer activity through inhibition of the VEGFR2 receptor. atlantis-press.com |

| Descriptors | Calculated physicochemical properties. | Lipophilicity (ClogP), Electronic Parameters (E_LUMO), Molar Refractivity. atlantis-press.comnih.gov |

| Model Equation | A mathematical equation linking descriptors to activity. | Activity = a(ClogP)² + b(ClogP) + c*(E_LUMO) + d. atlantis-press.com |

| Application | Predict activity of new compounds and guide rational drug design. | Identify which structural features (e.g., increased hydrophobicity, specific electronic properties) lead to higher activity. nih.gov |

Kinetic and Thermodynamic Modeling of Reactions

Theoretical modeling is instrumental in understanding the energetics and pathways of chemical reactions. This typically involves calculating key parameters that govern the reaction's feasibility and rate.

Activation Energy and Free Energy Calculations

No specific activation energy or free energy calculations for reactions involving this compound have been reported. Such calculations, often performed using Density Functional Theory (DFT), would be crucial for understanding the energy barriers and spontaneity of its reactions, such as nucleophilic acyl substitution. For related benzoyl chlorides, computational studies have been used to model reaction pathways and determine the energetic profiles of transition states and intermediates.

Isotope Effect Studies in Mechanistic Elucidation (e.g., Primary Chlorine Kinetic Isotope Effects)

There are no published studies on the primary chlorine kinetic isotope effects for reactions of this compound. The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. For instance, a significant primary chlorine KIE would suggest that the carbon-chlorine bond is breaking in the rate-determining step of the reaction. While such studies have been conducted on other benzoyl chlorides to distinguish between different mechanistic pathways (e.g., concerted versus stepwise), this level of mechanistic investigation is not available for this compound.

Computational Assessment of Structural Alerts for Reactivity (e.g., genotoxic potential)

A computational assessment of structural alerts for the reactivity and potential genotoxicity of this compound is not documented in the available literature. Structural alerts are specific molecular substructures that are known to be associated with certain types of toxicity, including genotoxicity. Computational tools and Quantitative Structure-Activity Relationship (QSAR) models are often employed to screen compounds for such alerts. Acyl chlorides, as a class, are reactive electrophiles that can potentially react with biological nucleophiles like DNA, which is a common mechanism for genotoxicity. However, a specific computational analysis of this compound for these properties has not been reported. General computational toxicology programs could theoretically be used to assess this compound, but no specific results have been published.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Protocols

The foundation of green synthesis for 2-Ethyl-3-methoxybenzoyl chloride lies in redesigning traditional protocols to eliminate or reduce environmental impact from the outset. This involves the strategic selection of reagents and reaction conditions that are inherently safer and more sustainable.

A key strategy in greening the synthesis of benzoyl chlorides is the replacement of hazardous reagents. Traditionally, the synthesis might involve toxic methylating agents like dimethyl sulfate (B86663) or chlorinating agents such as phosgene (B1210022). unive.it Dimethyl carbonate (DMC) has emerged as a leading green alternative. nih.gov

DMC is a non-toxic, biodegradable compound that can serve as a reagent for both methylation and methoxycarbonylation, with its reactivity being tunable by adjusting the reaction temperature. nih.gov Its use circumvents the formation of inorganic salt by-products, which are common in reactions using methyl halides and require costly disposal. unive.itscispace.com Instead, DMC-mediated reactions typically produce only methanol (B129727) and carbon dioxide as by-products. unive.it In the synthesis of related compounds, such as 2,4,5-trifluoro-3-methoxybenzoyl chloride, a key intermediate is formed through the reaction with dimethyl carbonate, showcasing its applicability in creating methoxy-substituted benzoic acids, the precursors to their corresponding acyl chlorides. google.com The use of DMC, often in base-catalyzed conditions, offers high selectivity and proceeds under mild conditions, making it a superior choice for modern, sustainable chemical manufacturing. organic-chemistry.org

Another approach involves using triphosgene (B27547) (bis(trichloromethyl) carbonate) as a safer solid substitute for the highly toxic phosgene gas to convert a Grignard reagent, like 2-methyl-3-methoxyphenyl magnesium chloride, into the corresponding benzoyl chloride. google.com This method, while still requiring careful handling, mitigates the significant risks associated with transporting and using phosgene gas. google.com

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Microwave irradiation and phase transfer catalysis (PTC) are two powerful techniques for achieving this goal.

Microwave Irradiation: This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. benthamscience.com This acceleration can lead to higher yields and can enable reactions to occur under solvent-free conditions or in greener solvents like water. benthamscience.comnih.gov

Phase Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible reactants, such as an aqueous solution and an organic substrate. iupac.org The catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other, eliminating the need for large quantities of organic solvents to create a single phase. iupac.orgdntb.gov.ua This method can enhance reaction rates and is particularly suited for industrial applications due to its efficiency and the potential for catalyst recycling. dntb.gov.uaresearchgate.net

Catalytic Processes for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower energy requirements, higher atom economy, and improved selectivity, which minimizes waste.

In the context of this compound synthesis, catalytic processes are integral to green protocols. For instance, methylation reactions using dimethyl carbonate are often performed with safe, solid base catalysts like potassium carbonate or zeolites, which can be easily recovered and reused, avoiding the generation of salt waste. nih.govorganic-chemistry.org

Similarly, the synthesis of a related compound, 2-methyl-3-methoxy benzoyl chloride from a Grignard reagent and triphosgene, is facilitated by catalysts such as triethylamine (B128534) or pyridine (B92270) to ensure the reaction proceeds efficiently. google.com In microwave-assisted synthesis of various heterocyclic compounds, catalysts like copper iodide or zirconium oxychloride have been shown to be highly effective, leading to excellent yields in very short reaction times. benthamscience.comresearchgate.net The use of such catalysts not only boosts the reaction rate but also directs the reaction towards the desired product, reducing the formation of unwanted by-products and simplifying purification processes.

Recycling and Waste Minimization Strategies in Industrial Preparation

An effective green chemistry strategy extends beyond the reaction vessel to encompass the entire lifecycle of the process, including waste management and recycling. The primary goal is waste prevention at the source. The use of reagents like dimethyl carbonate is a prime example of this, as it inherently avoids the production of stoichiometric inorganic salt waste. unive.itscispace.com

For waste that cannot be avoided, such as solvents, recycling is a critical component. Distillation is a widely used technology for recovering and purifying solvent waste streams, allowing them to be reused in subsequent batches. epa.gov Furthermore, modern chemical process design, as indicated in patents for related compounds, increasingly incorporates measures to specifically reduce the discharge of aqueous waste, a significant concern in large-scale industrial production. google.com

Energy Efficient Synthesis (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is crucial for both environmental sustainability and economic viability. Microwave-assisted synthesis stands out as a highly energy-efficient method. By delivering energy directly to the reacting molecules, microwaves can heat reactions much more rapidly and efficiently than conventional oil baths or hot plates. nih.gov

This efficiency translates into significantly shorter reaction times and often higher product yields. For example, syntheses that might take several hours using conventional heating can often be completed in minutes under microwave irradiation. benthamscience.comresearchgate.net This drastic reduction in processing time directly correlates to lower energy consumption per unit of product manufactured. The table below, based on findings for the synthesis of related heterocyclic compounds, illustrates the typical advantages of microwave-assisted methods over conventional heating.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2-4 hours | - | benthamscience.com |

| Microwave Irradiation | 6-8 minutes | 95-98% | benthamscience.com |

| Conventional Heating | 8 hours | 47-56% | researchgate.net |

| Microwave Irradiation | 12 minutes | 87-92% | researchgate.net |

This data clearly demonstrates that microwave-assisted synthesis is a powerful tool for developing more energy-efficient and sustainable protocols for producing complex molecules.

Future Research Directions and Emerging Trends in 2 Ethyl 3 Methoxybenzoyl Chloride Chemistry

The field of organic synthesis is in a constant state of evolution, driven by the need for more efficient, selective, and sustainable chemical transformations. As a versatile reagent, 2-Ethyl-3-methoxybenzoyl chloride and its parent class of acyl chlorides are at the forefront of many emerging research areas. The future development of this compound is intrinsically linked to broader advances in catalysis, process chemistry, and material science. This section outlines key future research directions and emerging trends that are poised to shape the landscape of this compound's synthesis and application.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Ethyl-3-methoxybenzoyl chloride, and how can reaction conditions be optimized?

The synthesis typically begins with 2-ethyl-3-methoxybenzoic acid as the precursor. Conversion to the acyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reaction Setup : Reflux the benzoic acid derivative with excess SOCl₂ under anhydrous conditions (e.g., in dry toluene or dichloromethane).

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).

- Purification : Remove excess SOCl₂ via vacuum distillation, followed by recrystallization or short-path distillation to isolate the product .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of HCl vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the acylation reactivity of this compound in nucleophilic substitution reactions?

The methoxy group at the 3-position is an electron-donating group (EDG), which activates the benzene ring toward electrophilic substitution but deactivates the acyl chloride toward nucleophilic attack. Conversely, the ethyl group at the 2-position introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational studies (e.g., density functional theory, DFT) can model charge distribution to predict regioselectivity in acylation reactions .

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

- Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis or undesired esterification.

- Protecting Groups : Use temporary protecting groups (e.g., trimethylsilyl) for hydroxyl or amine functionalities in target molecules.

- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, thereby limiting side-product formation .

Q. How can computational chemistry models predict the stability and degradation pathways of this compound under various storage conditions?

- Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis rates in humid environments, identifying critical water-molecule interactions.

- Thermal Stability : Thermogravimetric analysis (TGA) paired with Arrhenius equation calculations predicts decomposition temperatures.

- Data Validation : Compare computational results with experimental stability studies (e.g., accelerated aging tests at 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.